1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a thiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the thiophene and piperidine moieties. One common synthetic route includes the condensation of 2-formyl thiophene with thiazole derivatives under specific conditions to form an intermediate, which is then reacted with piperidine-4-carboxamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.
Medicine: The compound has been investigated for its medicinal properties, including potential antiviral, anti-inflammatory, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are known for their diverse pharmacological properties.
Thiophene derivatives: Thiophene-containing compounds are often used in medicinal chemistry due to their stability and bioactivity.
Uniqueness: 1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide stands out due to its unique combination of thiazole, thiophene, and piperidine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c15-13(18)10-1-4-17(5-2-10)7-12-9-20-14(16-12)11-3-6-19-8-11/h3,6,8-10H,1-2,4-5,7H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJUZOBCYHRXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CSC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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